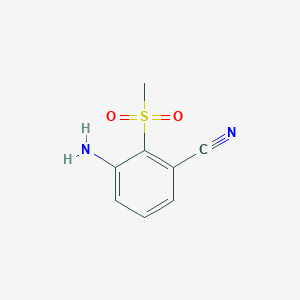![molecular formula C13H25NO3 B13461098 tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cycloheptyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate typically involves the reaction of tert-butyl carbamate with a cycloheptyl derivative. One common method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0°C to 20°C . Another method employs sodium tetrahydroborate and calcium chloride in a mixture of tetrahydrofuran and ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of various biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, affecting their structure and function. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate: This compound has a similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate: This compound features a phenyl ring, offering different chemical properties and reactivity.
Uniqueness
tert-Butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate is unique due to its cycloheptyl ring, which provides distinct steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H25NO3 |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-5-10(9-15)7-8-11/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Clave InChI |
QMIMMGJDIRJGKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
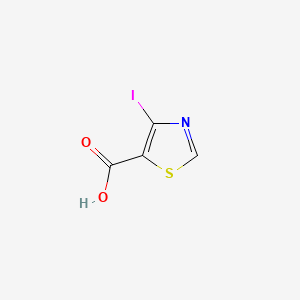
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
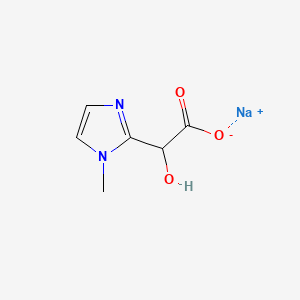
![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
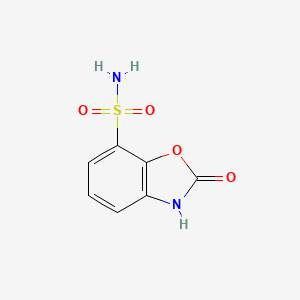
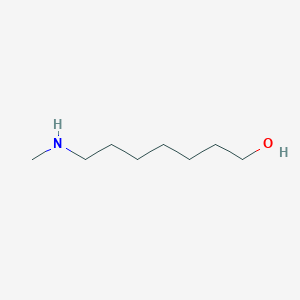
![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)



![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

